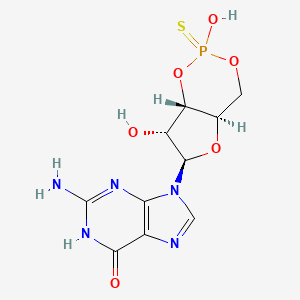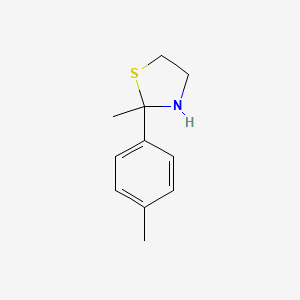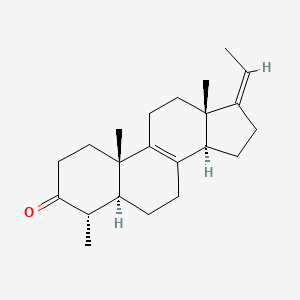
2,4,6-Octatriyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Octatriyne is an organic compound with the molecular formula C8H6. It is a linear molecule consisting of eight carbon atoms and six hydrogen atoms, with three triple bonds located at the 2, 4, and 6 positions. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-Octatriyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction can be employed, where terminal alkynes are coupled with halogenated alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反応の分析
Types of Reactions
2,4,6-Octatriyne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of this compound can lead to the formation of alkenes or alkanes, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triple bonds, leading to the formation of substituted alkynes or alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Substituted alkynes, alkenes.
科学的研究の応用
2,4,6-Octatriyne has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism of action of 2,4,6-Octatriyne involves its ability to participate in various chemical reactions due to the presence of multiple triple bonds. These triple bonds can undergo addition reactions, leading to the formation of new chemical bonds and structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the triple bonds.
類似化合物との比較
Similar Compounds
2,4,6-Octatriene: This compound has a similar carbon backbone but contains double bonds instead of triple bonds.
Hexatriyne: A shorter homolog with three triple bonds in a six-carbon chain.
Butadiyne: A simpler compound with two triple bonds in a four-carbon chain.
Uniqueness
2,4,6-Octatriyne is unique due to its specific arrangement of triple bonds, which imparts distinct reactivity and electronic properties. This makes it a valuable compound for studying the effects of conjugation and electronic interactions in organic molecules.
特性
CAS番号 |
1072-20-4 |
|---|---|
分子式 |
C8H6 |
分子量 |
102.13 g/mol |
IUPAC名 |
octa-2,4,6-triyne |
InChI |
InChI=1S/C8H6/c1-3-5-7-8-6-4-2/h1-2H3 |
InChIキー |
JINAOWUNDFEJHT-UHFFFAOYSA-N |
正規SMILES |
CC#CC#CC#CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)







![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)

